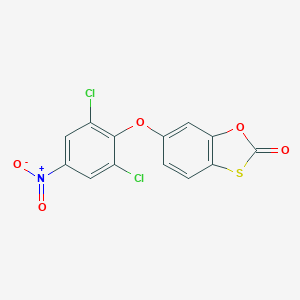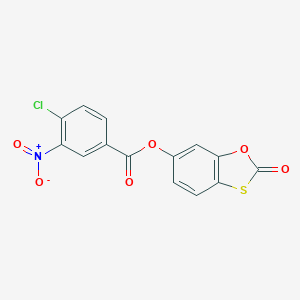![molecular formula C9H12N4S B262315 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B262315.png)
4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile involves the inhibition of key enzymes involved in the growth and proliferation of cancer cells. It also inhibits the activity of viral enzymes, thus preventing the replication of viruses. The anti-inflammatory activity of the compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile have been extensively studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been found to exhibit low toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile is its potent anticancer activity. It also exhibits good pharmacokinetic properties, making it a promising candidate for drug development. However, the compound has some limitations for lab experiments. For instance, it is relatively expensive to synthesize, and its solubility in water is low, which can limit its bioavailability.
Orientations Futures
There are several future directions for research on 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and reduce the cost of production. Another area of interest is the optimization of the compound's pharmacokinetic properties to enhance its bioavailability. Additionally, further research is needed to elucidate the compound's mechanism of action and to explore its potential applications in other areas, such as immunotherapy and neurodegenerative diseases.
Conclusion:
In conclusion, 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile is a promising compound with potential applications in the pharmaceutical industry. Its potent anticancer activity, antiviral activity, and anti-inflammatory activity make it a promising candidate for drug development. However, further research is needed to optimize its pharmacokinetic properties and to explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile involves the reaction between 2-[(2-methylpropyl)sulfanyl]acetonitrile and 2,4-diaminopyrimidine in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells. It also has potential applications in the treatment of viral infections, such as HIV and hepatitis C. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
Propriétés
Nom du produit |
4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile |
|---|---|
Formule moléculaire |
C9H12N4S |
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
4-amino-2-(2-methylpropylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H12N4S/c1-6(2)5-14-9-12-4-7(3-10)8(11)13-9/h4,6H,5H2,1-2H3,(H2,11,12,13) |
Clé InChI |
HYYYDIUQTXBQOO-UHFFFAOYSA-N |
SMILES |
CC(C)CSC1=NC=C(C(=N1)N)C#N |
SMILES canonique |
CC(C)CSC1=NC=C(C(=N1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
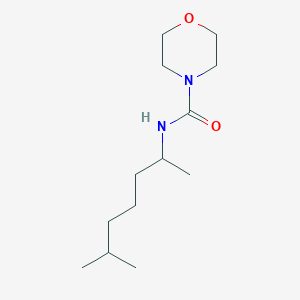
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)
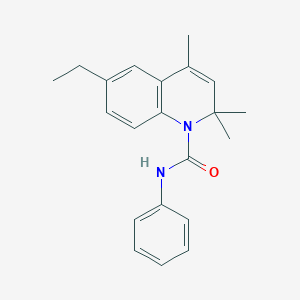
![5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B262253.png)
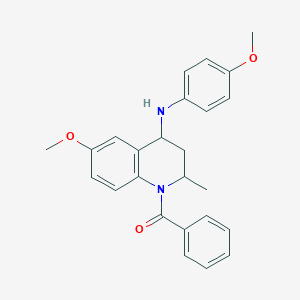
![8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B262256.png)
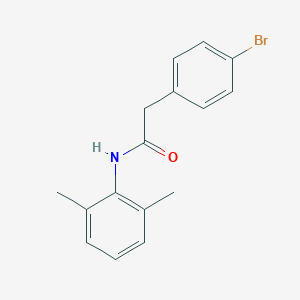
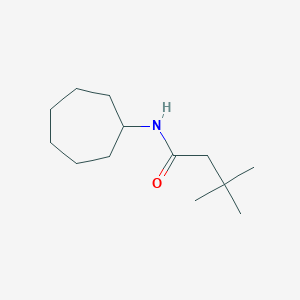
![6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B262270.png)
![6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one](/img/structure/B262272.png)
